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Cat. No.: B7881396 Get Quote

An In-depth Technical Guide to CHAPS: Chemical Structure and Implications for Researchers

Introduction to CHAPS
CHAPS, an abbreviation for 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a

zwitterionic surfactant widely utilized in biochemical and proteomic research.[1] It was designed

to combine the advantageous properties of both sulfobetaine-type detergents and bile salt

anions.[2][3] Structurally, CHAPS is a derivative of cholic acid, a naturally occurring bile acid.[1]

Its unique structure confers a "facial" detergent property, with a hydrophilic side and a

hydrophobic back, making it highly effective at solubilizing membrane proteins and disrupting

protein-protein interactions while preserving the native state and function of the proteins.[4]

Unlike ionic detergents, CHAPS is electrically neutral over a wide pH range (2 to 12), which

makes it ideal for sensitive applications like isoelectric focusing (IEF) and ion-exchange

chromatography.[5]

Chemical Structure and Its Implications
The functionality of CHAPS is directly derived from its amphipathic chemical structure, which

features a rigid, hydrophobic steroid backbone and a polar, zwitterionic headgroup.

Hydrophobic Moiety: The core of the CHAPS molecule is the steroid ring system derived

from cholic acid. This rigid, bulky, and non-polar region is responsible for interacting with the

hydrophobic regions of proteins, particularly the transmembrane domains of membrane

proteins, and disrupting lipid-lipid interactions within the cell membrane.
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Polar Zwitterionic Headgroup: Attached to the steroid core via a propyl chain is a

sulfobetaine headgroup. This group contains both a positively charged quaternary

ammonium ion and a negatively charged sulfonate group.[1] This zwitterionic nature means

the molecule carries no net charge, preventing it from binding to proteins based on charge

and altering their electrophoretic mobility. This is a critical feature for applications like IEF.[5]

Non-Denaturing Character: The combination of the bile salt-like steroid body and the

sulfobetaine headgroup results in a detergent that is gentle and generally non-denaturing.[2]

[5][6] It can effectively solubilize membrane proteins from the lipid bilayer and break non-

specific protein-protein interactions without significantly disrupting the protein's secondary or

tertiary structure.[4][7]

Caption: Functional domains of the CHAPS molecule.

Physicochemical Properties
The utility of a detergent in a given application is determined by its physicochemical properties.

The key quantitative parameters for CHAPS are summarized below.
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Property Value
Implication for
Researchers

Molecular Weight (MW) 614.9 g/mol [4][8]
Affects calculations for molar

concentration.

Critical Micelle Concentration

(CMC)
6 - 10 mM[4][5][9][10][11][12]

High CMC allows for easy

removal by dialysis or dilution.

[10][11] Detergents should

generally be used at or above

their CMC for effective

solubilization.[11] The CMC

can decrease in the presence

of salt.[6]

Aggregation Number ~10[4][9][12]

This is the number of

detergent monomers in a

micelle. A low aggregation

number results in small

micelles.

Average Micellar Weight ~6,150 Da[9][10][12]

The small micelle size is less

likely to interfere with protein

separation techniques and is

easily removed.[10][11]

Appearance White crystalline powder[4][11]
Standard solid form for easy

handling and weighing.

Solubility Soluble in water[9]
Easily prepared into aqueous

stock solutions.

Cloud Point >100°C[9][12]

High cloud point indicates

stability at various

temperatures used in

experiments.

Applications in Research and Drug Development
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CHAPS is a versatile tool employed in numerous experimental workflows due to its mild, non-

denaturing, and zwitterionic properties.

Membrane Protein Solubilization
Solubilizing membrane proteins from the lipid bilayer is a critical first step for their purification

and characterization. CHAPS is particularly effective because it can disrupt the membrane and

form stable protein-detergent complexes, preserving the protein's native conformation and

activity.

Membrane Preparation
(e.g., from cell pellet)

Solubilization
Add CHAPS buffer (at or above CMC)

Incubate with mild agitation

Clarification
High-speed centrifugation

(e.g., 100,000 x g)

Collect Supernatant
(Contains solubilized protein-detergent complexes)

Discard Pellet
(Insoluble material, cell debris)

Downstream Applications
(Purification, activity assays, etc.)

Click to download full resolution via product page

Caption: General workflow for membrane protein solubilization using CHAPS.

Two-Dimensional Gel Electrophoresis (2-DE)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/product/b7881396?utm_src=pdf-body-img
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In proteomics, 2-DE is a powerful technique for separating complex protein mixtures. The first

dimension, isoelectric focusing (IEF), separates proteins based on their isoelectric point (pI).

CHAPS is a standard component of IEF sample rehydration buffers.[3][13] Its zwitterionic

nature ensures it does not interfere with the pH gradient or the intrinsic charge of the proteins,

leading to excellent resolution.[10]

Sample Preparation
Lyse cells in buffer containing Urea, CHAPS (2-4%), DTT, ampholytes

IPG Strip Rehydration
Load protein sample onto Immobilized pH Gradient (IPG) strip

1st Dimension: Isoelectric Focusing (IEF)
Proteins migrate to their isoelectric point (pI)

Strip Equilibration
Equilibrate strip in SDS buffer to coat proteins with negative charge

2nd Dimension: SDS-PAGE
Separate proteins by molecular weight

Visualization
Stain gel (e.g., Coomassie Blue) and analyze protein spots

Click to download full resolution via product page

Caption: Workflow for 2-D Gel Electrophoresis utilizing CHAPS.

Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. The goal is to lyse cells and extract protein

complexes without disrupting the interactions of interest. CHAPS-based lysis buffers are ideal

for this purpose because they are gentle enough to maintain native protein conformations and

complex assemblies.[11]
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Cell Lysis
Lyse cells with non-denaturing CHAPS buffer to release protein complexes

Incubation
Add primary antibody specific to the 'bait' protein to the lysate

Immunocapture
Add Protein A/G beads to capture the antibody-protein complex

Wash Steps
Wash beads to remove non-specifically bound proteins

Elution
Elute the 'bait' and 'prey' proteins from the beads

Analysis
Analyze eluted proteins by Western Blot or Mass Spectrometry

Click to download full resolution via product page

Caption: Co-Immunoprecipitation workflow using a CHAPS-based lysis buffer.

Experimental Protocols
Protocol: General Membrane Protein Solubilization
This protocol provides a starting point for solubilizing membrane proteins. Optimization is often

required.

Membrane Preparation: Isolate cell membranes from your source material by

homogenization followed by differential centrifugation. The final high-speed spin (e.g.,

100,000 x g) will pellet the membranes.

Buffer Preparation: Prepare a solubilization buffer. A typical starting buffer is 50 mM Tris-HCl

pH 7.5, 150 mM NaCl, 1 mM EDTA, and 1-2% (w/v) CHAPS (well above its CMC). Add
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protease inhibitors immediately before use.

Solubilization: Resuspend the membrane pellet in the CHAPS-containing buffer at a protein

concentration of 1-5 mg/mL.

Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation.

Avoid vigorous shaking or vortexing, which can cause foaming and protein denaturation.

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to

pellet any insoluble material.

Collection: Carefully collect the supernatant, which contains the solubilized membrane

proteins, for downstream purification or analysis.

Protocol: Sample Preparation for 2-D Electrophoresis
This protocol describes a common rehydration/lysis buffer for the first dimension (IEF).

Buffer Preparation: A widely used IEF sample solution, often called "rehydration buffer,"

consists of:

8 M Urea

2-4% (w/v) CHAPS[3][10][13]

50-100 mM Dithiothreitol (DTT) or 2 mM Tributylphosphine (TBP) (as a reducing agent)[3]

[14]

0.5-2% (v/v) Carrier Ampholytes (of the appropriate pH range)

40 mM Tris[3]

A trace of Bromophenol Blue (as a tracking dye)

Sample Solubilization: Solubilize the protein sample (e.g., cell pellet) directly in the

rehydration buffer. The amount of protein to load will depend on the gel size and staining

method (typically 50-200 µg).
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Application: The protein-containing rehydration buffer is used to rehydrate the dry IPG strip

overnight before starting isoelectric focusing.[15][16]

Conclusion
CHAPS is an indispensable detergent in the modern life sciences laboratory. Its unique

chemical structure, featuring a hydrophobic steroid core and a neutral zwitterionic headgroup,

provides a powerful combination of solubilizing capability and gentle, non-denaturing action.

The high CMC and small micelle size further enhance its utility by simplifying its removal from

samples. For researchers and drug development professionals working on protein purification,

proteomics, or the characterization of protein-protein interactions, a thorough understanding of

CHAPS's properties and applications is essential for designing robust and effective

experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.thomassci.com/p/chaps-5-filtered-solution
https://www.youtube.com/watch?v=r3lvyLasJoI
https://www.creative-proteomics.com/resource/protocols-for-extraction-and-solubilization-of-proteins-for-proteomic-studies.htm
https://www.creative-proteomics.com/resource/protocols-for-extraction-and-solubilization-of-proteins-for-proteomic-studies.htm
https://www.youtube.com/watch?v=3wFh0z7so8w
https://www.youtube.com/watch?v=7R_R6mbqvFk
https://www.benchchem.com/product/b7881396#chaps-chemical-structure-and-its-implications
https://www.benchchem.com/product/b7881396#chaps-chemical-structure-and-its-implications
https://www.benchchem.com/product/b7881396#chaps-chemical-structure-and-its-implications
https://www.benchchem.com/product/b7881396#chaps-chemical-structure-and-its-implications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7881396?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

